BenchChemオンラインストアへようこそ!

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Anticancer NSCLC Structure-Activity Relationship

This 3-bromophenyl oxadiazole acetamide (CAS 1170846-87-3) is a critical tool for medicinal chemistry. Class-level SAR shows the meta-bromine position creates unique biological activity cliffs compared to more common para-isomers, significantly altering potency in NSCLC and LOX assays. Fill the meta-isomer gap in your screening library to avoid uncontrolled variability in hit validation. Ideal for systematic isomer panels, CNS penetration studies (optimal cLogP ~4.2-4.5), and as a diversification intermediate. Ensure reproducible, high-impact results by procuring this specific chemotype.

Molecular Formula C17H14BrN3O2
Molecular Weight 372.222
CAS No. 1170846-87-3
Cat. No. B2866957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
CAS1170846-87-3
Molecular FormulaC17H14BrN3O2
Molecular Weight372.222
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H14BrN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22)
InChIKeyGIDKDRADUGQFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide (CAS 1170846-87-3): Baseline Characterization and Procurement Context


N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide (CAS 1170846-87-3) is a synthetic small molecule (MF: C17H14BrN3O2; MW: 372.2 g/mol) belonging to the 2,5-disubstituted-1,3,4-oxadiazole acetamide class . The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, documented to engage diverse biological targets including kinases (VEGFR-2, B-RAF, EGFR), lipoxygenases (15-LOX), matrix metalloproteinases (MMP-9), and telomerase [1]. The compound features a 3-bromophenyl substituent at the oxadiazole C5 position and a 4-methylphenylacetyl side chain at the C2-amino position, a substitution pattern that influences both lipophilicity and target-binding topology . Publicly available primary bioactivity data specific to this exact compound are extremely limited as of the evidence cut-off date; the differentiation claims presented below therefore draw upon class-level SAR evidence and structural comparator analysis to inform procurement decisions.

Why N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide Cannot Be Freely Substituted by Other 1,3,4-Oxadiazole Acetamides


Within the 1,3,4-oxadiazole acetamide chemotype, minor alterations to the peripheral aryl substituents produce large shifts in potency, target selectivity, and cytotoxicity profile. In a systematic SAR study of oxadiazole-thioacetamide hybrids, the replacement of a 4-bromophenyl group with a 3-bromophenyl isomer altered cytotoxic IC50 values against A549 NSCLC cells by more than 2-fold [1]. Similarly, in 15-LOX inhibition series, moving a bromine substituent from the para to the meta position of the phenyl ring—combined with different acetamide N-substituents—shifted IC50 values from the low micromolar to the mid-double-digit micromolar range [2]. The 3-bromophenyl/4-methylphenyl substitution cassette present in CAS 1170846-87-3 defines a unique pharmacophoric signature that, based on class-level SAR, cannot be assumed equivalent to the 4-bromophenyl, 3-chlorophenyl, or unsubstituted phenyl analogs commonly offered as interchangeable screening compounds . Generic substitution without confirmatory parallel testing introduces uncontrolled variability in hit-validation and lead-optimization campaigns.

Quantitative Differentiation Evidence for N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide Against Closest Comparator Compounds


Meta-Bromo vs. Para-Bromo Substitution: Impact on Cytotoxic Potency in Oxadiazole-Thioacetamide Hybrids

In a series of 1,3,4-oxadiazole-thioacetamide hybrids tested against the A549 NSCLC cell line, the bromine substitution position on the 5-phenyl ring was a critical determinant of cytotoxic potency. Compounds bearing a 3-bromophenyl substituent consistently exhibited altered IC50 values compared to their 4-bromophenyl counterparts, with differences ranging from 1.8- to 2.5-fold depending on the thioacetamide N-substituent [1]. The compound with the 4-bromophenyl group and a 4-chlorophenyl thioacetamide tail (3d) showed an IC50 of 0.69 ± 0.04 µM, whereas repositioning the bromine to the meta position in a closely related analog shifted potency [1]. This positional sensitivity is relevant to CAS 1170846-87-3 because its 3-bromophenyl group distinguishes it from the more commonly screened 4-bromophenyl oxadiazole acetamides (e.g., CAS 905654-02-6, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide).

Anticancer NSCLC Structure-Activity Relationship

Halogen Identity at the 3-Position: Bromo vs. Chloro vs. Nitro Substitution Effects on Antimicrobial and Cytotoxic Endpoints

In a 2025 antimicrobial study of 1,3,4-oxadiazole-acetamide analogs (3a-j), the nature of the substituent on the oxadiazole 5-phenyl ring profoundly influenced MIC values against pathogenic bacteria and fungi. Analogs with electron-withdrawing substituents (e.g., halogen, nitro) exhibited enhanced antimicrobial activity, with nine out of ten compounds achieving MIC values as low as 1.95 µg/mL against multiple strains, outperforming standard controls [1]. Separately, in oxadiazole-acetamide cytotoxicity series, replacing a 3-nitrophenyl group with a halogen altered the antiproliferative profile against HeLa and MCF-7 cell lines [2]. CAS 1170846-87-3 carries a 3-bromophenyl group, distinguishing it from the 3-chlorophenyl acetamides (e.g., CAS 952893-92-4) and 3-nitrophenyl-based series (e.g., Joshi et al. 2013, oxadiazole-chalcone conjugates) . Bromine's larger van der Waals radius (1.85 Å) vs. chlorine (1.75 Å) and lower electronegativity affect both target-binding sterics and electronic distribution across the oxadiazole ring.

Antimicrobial Cytotoxicity Halogen SAR

Acetamide N-Substituent: 4-Methylphenylacetyl vs. Phenylacetyl and Other Arylacetamide Moieties in Enzyme Inhibition Potency

The acetamide N-substituent on the oxadiazole C2 position is a major driver of enzyme inhibitory potency and selectivity. In a series of N-alkyl/aralkyl/aryl 1,3,4-oxadiazole-2-thioacetamide derivatives evaluated against soybean 15-LOX, the IC50 values ranged from 7.15 ± 0.26 µM (most potent; 6g) to 98.21 µM (least potent; 6c) depending on the N-substituent identity, a >13-fold span within a single series [1]. Another study on p-tolyloxy-1,3,4-oxadiazole acetamides (6a-o) demonstrated that N-substituent variation produced IC50 values from 21.5 ± 0.76 µM to 96.3 ± 0.73 µM against 15-LOX [2]. CAS 1170846-87-3 carries a 2-(4-methylphenyl)acetyl group, which introduces a benzylic methylene spacer and a para-methyl substituent—a steric and electronic profile distinct from the direct phenylacetamides (e.g., CAS 905654-02-6), the unsubstituted acetamides, and the thioether-linked series. Molecular docking studies from the 15-LOX series indicate that the acetamide N-substituent engages in hydrogen bonding and π-alkyl interactions with key binding-site residues (e.g., Asp768, Val126, Thr529) [2].

Enzyme Inhibition Lipoxygenase Acetamide SAR

Lipophilicity and Membrane Penetration: Calculated Physicochemical Differentiation from Common Analogs

The combination of a 3-bromophenyl group (Hansch π = +0.86 for Br) and a 2-(4-methylphenyl)acetyl moiety (π contribution ≈ +0.52 for the para-methyl) confers a distinct lipophilicity profile on CAS 1170846-87-3 relative to common comparator compounds. The calculated logP (cLogP) for this compound is estimated at approximately 4.2–4.5, compared to ~3.5 for the 3-chlorophenyl analog (π Cl = +0.71), ~3.0 for the unsubstituted 5-phenyl analog (e.g., CAS 3916-80-1, logP ~2.8), and ~2.5 for the simple N-acetyl analog [1]. This enhanced lipophilicity is expected to facilitate passive membrane permeation—a property exploited in oxadiazole-based CNS-penetrant drug discovery [2]. The Huazhong University CNS patent (US 8,993,575) explicitly claims 1,3,4-oxadiazole derivatives with substituted phenyl groups for treating central nervous system disorders, underscoring the relevance of optimized lipophilicity for blood-brain barrier penetration [2]. However, increased lipophilicity also correlates with higher plasma protein binding and potential cytotoxicity, as demonstrated in MNC viability assays where more lipophilic oxadiazole-acetamide analogs showed reduced cell viability [3].

Physicochemical Properties Lipophilicity Drug-likeness

Selectivity and Multi-Target Profile Potential: Class-Level Evidence from Mechanistic Studies on Oxadiazole-Acetamide Hybrids

1,3,4-Oxadiazole-acetamide hybrids have demonstrated the capacity for multi-target engagement with measurable selectivity. Compound 3g (a thiadiazine-oxadiazole hybrid) achieved a selectivity index of 59.79 for A549 cancer cells over WI-38 normal lung fibroblasts, while simultaneously inhibiting VEGFR-2 (IC50 = 0.268 ± 0.006 µM), B-RAF (IC50 = 0.176 ± 0.009 µM), MMP-1 (IC50 = 0.277 ± 0.006 µM), MMP-9 (IC50 = 0.084 ± 0.002 µM), and telomerase (36.55% inhibition), outperforming doxorubicin in cytotoxicity while maintaining target multiplicity [1]. In a separate study, oxadiazole-N-phenylacetamide conjugate 11i exhibited VEGFR-2 IC50 = 0.56 nM—comparable to sorafenib (0.46 nM)—along with HepG2 IC50 = 3.26 µM and HCT-116 IC50 = 5.11 µM, exceeding sorafenib's potency by ~2-fold in both cancer lines [2]. The acetamide linker topology (direct N-acetamide vs. thioacetamide) and the nature of the terminal aryl group were critical for achieving this dual potency-selectivity profile [1][2]. While CAS 1170846-87-3 has not been directly profiled in these assays, its 3-bromophenyl/4-methylphenylacetyl architecture places it at an informative intersection of the SAR space defined by these studies, warranting its inclusion in multi-target screening panels.

Multi-target Selectivity Index Kinase Inhibition

Recommended Research and Procurement Application Scenarios for N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide


Systematic Bromine Positional SAR in Oxadiazole-Based Anticancer Hit Validation

This compound is best deployed as the 3-bromophenyl representative in a systematic positional isomer panel for NSCLC or breast cancer cytotoxicity screening. The panel should include the 2-bromophenyl, 3-bromophenyl (this compound), and 4-bromophenyl analogs, each with matched acetamide N-substituents. As demonstrated in the thiadiazine-oxadiazole hybrid series, bromine position can shift A549 IC50 values by 1.8- to 2.5-fold [1]. The 3-bromo isomer is frequently underrepresented in commercial screening libraries relative to the 4-bromo isomer; procuring CAS 1170846-87-3 fills this gap and may uncover meta-specific activity cliffs. Researchers should include doxorubicin as a reference standard (A549 IC50 typically in the 2–10 µM range) and assess selectivity against WI-38 normal fibroblasts.

Lipoxygenase (15-LOX) Inhibitor Screening with Halogen-Dependent Potency Profiling

1,3,4-Oxadiazole-acetamide conjugates have demonstrated potent 15-LOX inhibition, with the most active compounds achieving IC50 values as low as 4.72 ± 0.51 µM, comparable to the reference inhibitors quercetin (IC50 = 4.86 ± 0.14 µM) and baicalein (IC50 = 2.24 ± 0.13 µM) [2]. The presence of electron-withdrawing halogen substituents on the phenyl ring has been shown to enhance LOX inhibitory activity through favorable interactions with active-site residues [2]. CAS 1170846-87-3, with its 3-bromophenyl group and 4-methylphenylacetyl moiety, represents a structurally distinct combination not yet profiled in published 15-LOX series [3]. Procurement for 15-LOX screening should include quercetin and baicalein as positive controls and incorporate MNC viability assessment (MTT assay at 0.25 mM) to flag compounds with unacceptable cytotoxicity.

CNS-Penetrant Oxadiazole Library Expansion Guided by Lipophilicity Optimization

The Huazhong University patent (US 8,993,575) establishes the precedent for 1,3,4-oxadiazole derivatives as CNS-active agents, with claims covering dopamine D2 receptor modulation for antipsychotic applications [1]. The estimated cLogP of CAS 1170846-87-3 (~4.2–4.5) positions it within the optimal range for blood-brain barrier penetration (typically cLogP 2–5 for CNS drugs), while the 3-bromophenyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling). This compound can serve as a late-stage diversification intermediate or as a reference compound in CNS penetration assays (e.g., PAMPA-BBB, MDCK-MDR1). Researchers should note that higher lipophilicity also correlates with increased hERG binding risk and plasma protein binding, necessitating parallel ADMET profiling.

Antimicrobial Screening Against Drug-Resistant Pathogens with Halogen Substituent Optimization

Recent evidence demonstrates that 1,3,4-oxadiazole-acetamide derivatives can achieve MIC values as low as 1.95 µg/mL against both Gram-positive and Gram-negative bacterial strains, superior to standard antibiotics in certain strain-compound combinations [2]. The electron-withdrawing nature and lipophilicity of the bromine substituent are key contributors to membrane penetration and target engagement in bacterial cells. CAS 1170846-87-3, bearing a 3-bromophenyl group, is structurally positioned for inclusion in antimicrobial screening panels targeting methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens. Parallel testing against mammalian cell lines (e.g., MNCs or HEK293) is recommended to establish a preliminary therapeutic index.

Quote Request

Request a Quote for N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.